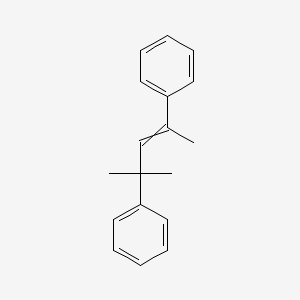
(2-Methyl-4-phenylpent-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is a research compound with the molecular formula C18H20 and a molecular weight of 236.4 g/mol. It is primarily used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylpent-3-en-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-phenylpent-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, bromobenzene.
Scientific Research Applications
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is utilized in various scientific research fields:
Chemistry: As a model compound for studying electrophilic aromatic substitution reactions and other organic transformations.
Biology: Investigating its interactions with biological macromolecules and potential bioactivity.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (2-Methyl-4-phenylpent-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the phenyl and methyl groups influences the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Toluene: Similar in structure but lacks the phenyl and enyl groups.
Ethylbenzene: Contains an ethyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Styrene: Contains a vinyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Uniqueness
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and enyl groups enhances its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6258-73-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
[(Z)-2-methyl-4-phenylpent-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-14H,1-3H3/b15-14- |
InChI Key |
VOOVDZMAQQVAEW-PFONDFGASA-N |
SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C/C(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
6258-73-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


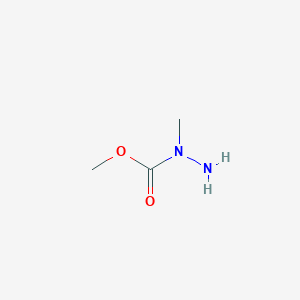
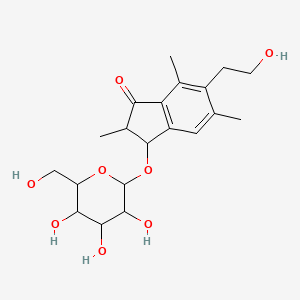
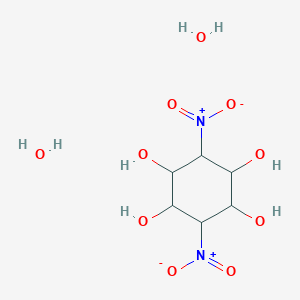
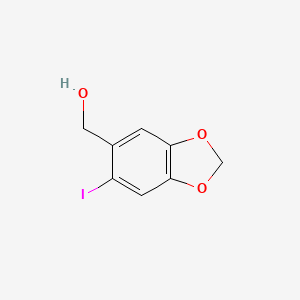
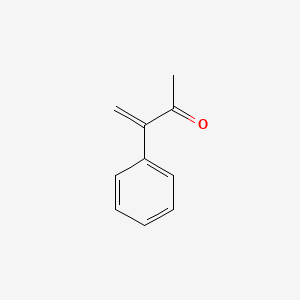
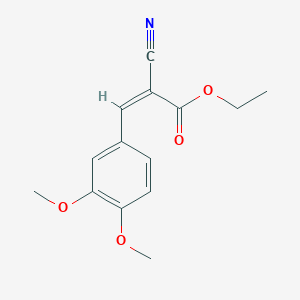

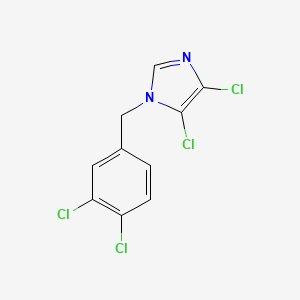
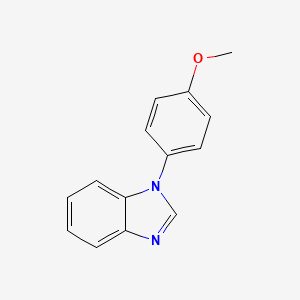
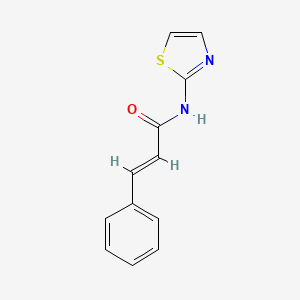
![1-[2-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)-4,5-dihydrofuran-3-yl]ethanone](/img/structure/B1616059.png)
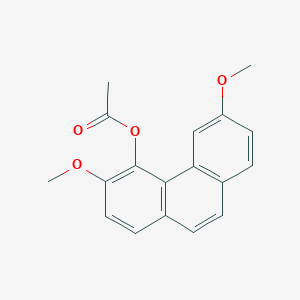
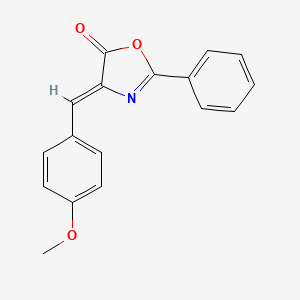
![Ethyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1616066.png)
